A Technical Guide to 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide: Synthesis, Properties, and Applications in Research
A Technical Guide to 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide: Synthesis, Properties, and Applications in Research
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide, a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. The document details the compound's verified IUPAC nomenclature, physicochemical properties, a robust and well-rationalized synthesis protocol, and its established and potential applications as a reactive intermediate and bioactive molecule. Emphasis is placed on the mechanistic rationale behind its synthesis and its function as an alkylating agent, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization in experimental settings.
Compound Identification and Nomenclature
The formal nomenclature for the compound of interest, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide . This name precisely describes its molecular architecture: an acetamide group where the nitrogen atom is substituted with a 2,4,5-trichlorophenyl ring, and the alpha-carbon of the acetyl group is substituted with a bromine atom.
For unambiguous identification in research and procurement, the following identifiers are critical:
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide | IUPAC Convention |
| CAS Number | 19889-61-3 | BLDpharm[1] |
| Molecular Formula | C₈H₅BrCl₃NO | Derived from Structure |
| Molecular Weight | 337.40 g/mol | Derived from Formula |
Chemical Structure Diagram
Caption: Chemical structure of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. However, based on the known properties of structurally similar halo-N-phenylacetamides, the following characteristics can be predicted. Researchers should perform their own characterization for confirmation.
| Property | Predicted Value / Observation | Rationale / Comparative Insight |
| Appearance | White to off-white or light yellow solid | Typical appearance for halogenated acetanilides.[2] |
| Melting Point | >100 °C | N-phenylacetamides are typically crystalline solids. For example, N-(2-Bromo-5-chlorophenyl)acetamide has a melting point of 113 °C.[3] The high degree of halogenation and molecular weight would suggest a relatively high melting point. |
| Solubility | Soluble in acetone, DMSO, DMF; sparingly soluble in ethanol; insoluble in water. | The aromatic ring and amide group confer polarity, but the heavy halogenation increases lipophilicity, leading to solubility in polar aprotic organic solvents. Water solubility is expected to be very low.[4] |
| Reactivity | Potent alkylating agent | The α-bromo group is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.[5][6] |
Synthesis Protocol: Acylation of 2,4,5-Trichloroaniline
The most direct and reliable method for synthesizing 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide is the N-acylation of 2,4,5-trichloroaniline with a bromoacetyl halide. This is a standard transformation in organic synthesis for creating α-haloacetanilide derivatives.[7][8]
Underlying Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4,5-trichloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide (e.g., bromoacetyl bromide or chloride). The highly electronegative halogen on the acyl group makes the carbonyl carbon particularly electron-deficient and thus highly reactive.
A non-nucleophilic base, such as pyridine or triethylamine, is typically included. Its role is crucial: it serves to neutralize the hydrohalic acid (HBr or HCl) byproduct that is formed during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Experimental Workflow
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology
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Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4,5-trichloroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C. This is critical to control the exothermic nature of the acylation reaction.
-
Acyl Halide Addition: Add bromoacetyl bromide or bromoacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent used. Wash the solution sequentially with dilute aqueous HCl (to remove excess base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.
Applications in Drug Development and Chemical Biology
The title compound is not an end-product drug but serves as a valuable building block and a reactive probe in chemical biology and drug discovery. Its utility stems from the electrophilic nature of the α-bromoacetyl moiety.
Role as an Alkylating Agent and Enzyme Inhibitor
2-Bromoacetamide and its derivatives are potent alkylating agents.[5] The bromine atom is a good leaving group, making the alpha-carbon highly susceptible to attack by nucleophiles. In a biological context, the most common nucleophilic targets are the side chains of amino acid residues, particularly the thiol group of cysteine.
The reaction involves the irreversible formation of a covalent bond between the acetamide and the cysteine residue, a process known as covalent inhibition. This property can be harnessed to:
-
Irreversibly Inhibit Enzymes: By targeting a cysteine residue within the active site of an enzyme, the compound can permanently block its catalytic activity.[5] This is a powerful strategy for developing highly potent and long-lasting inhibitors.
-
Activity-Based Protein Profiling (ABPP): The compound can be used as a reactive probe to identify and profile enzymes with reactive cysteines in complex biological systems.
Many N-phenylacetamide derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[7][9][10] The 2-bromo-N-(aryl)acetamide scaffold is a common starting point for the synthesis of more complex heterocyclic compounds with potential therapeutic value.[11]
Intermediate for Synthesis of Bioactive Molecules
The reactive bromine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) to generate a library of new compounds. This makes 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide a versatile intermediate. For example, reaction with primary or secondary amines can yield 2-amino-N-(2,4,5-trichlorophenyl)acetamide derivatives, a class of compounds that has shown promise as antibacterial agents.[7] The trichlorophenyl ring itself is a common motif in bioactive compounds, often included to enhance lipophilicity or to engage in specific binding interactions with biological targets.
Safety, Handling, and Storage
Hazard Statement: Based on the reactivity of the α-bromoacetyl group, 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide should be handled as a hazardous substance. While specific toxicology data is not available, related compounds like 2-bromoacetamide are classified as toxic if swallowed and can cause severe skin burns and eye damage.[12]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. It is a potential lachrymator.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
References
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IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). N-(2-Bromo-5-chlorophenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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Gowda, B. T., et al. (2008). 2-Bromo-N-(2-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2020). Preparation and Characterization of New Heterocyclic Derivatives, Six and Five Ring from Acetanilide. Retrieved from [Link]
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PubMed. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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ResearchGate. (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PubMed. (2003). Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation. Retrieved from [Link]
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PubMed. (2014). Synthesis and cholinesterase inhibition of cativic acid derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]
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